molecular formula C11H13ClN2O2 B1267281 N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS No. 446848-52-8

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

Cat. No. B1267281
M. Wt: 240.68 g/mol
InChI Key: XLBFPNOXSSVIIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange processes. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through a series of reactions (Zhong-cheng & Wan-yin, 2002). Another study involved the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide (Jian-wei, 2009).

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide and others, reveal that the phenyl rings and the acetamide group are planar, suggesting little strain and hence little π-bonding. The orientation of these groups indicates minimal deviation in bond angles, contributing to the stability of the molecule (Dou et al., 1997).

Chemical Reactions and Properties

Studies on related compounds provide insights into their chemical reactivity and interactions. For instance, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its derivatives demonstrate complex intermolecular interactions such as hydrogen bonding, which contributes to their chemical properties and potential reactivity patterns (Boechat et al., 2011).

Scientific Research Applications

Antimalarial Activity

  • A study by Werbel et al. (1986) explored derivatives related to this compound for antimalarial activity. They synthesized a series of compounds with similar structures and found them to have increasing antimalarial potency against Plasmodium berghei in mice. This suggests potential applications in malaria treatment and prevention (Werbel et al., 1986).

Herbicide and Pesticide Research

  • The compound has been studied in the context of herbicide and pesticide research. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such chemicals (Coleman et al., 2000).

Analytical Chemistry Applications

  • In analytical chemistry, Lu and Giese (2000) discussed a compound named AMACE1, which is closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. They synthesized this compound for use in trace organic analysis, demonstrating its utility in detecting oxidative sugar damage to DNA (Lu & Giese, 2000).

Antimicrobial Properties

  • Research by Waheed et al. (2019) on the synthesis and characterization of new metal complexes with a ligand similar to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide revealed antibacterial properties. This indicates potential applications in developing new antimicrobial agents (Waheed et al., 2019).

Pharmaceutical Analysis

  • Damjanoska et al. (2020) used a related compound in the development of an HPLC method for determining impurities in paracetamol tablets. This highlights its role in pharmaceutical quality control (Damjanoska et al., 2020).

Crystal Structure Analysis

  • Dou et al. (1997) studied the crystal structures of related compounds, providing insights into their molecular configurations and interactions. This type of research is fundamental in material science and drug design (Dou et al., 1997).

Synthesis and Characterization in Organic Chemistry

  • Zhong-cheng and Shu Wan-yin (2002) synthesized and characterized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, underscoring its significance in organic synthesis and chemical analysis (Zhong-cheng & Shu Wan-yin, 2002).

Safety And Hazards

As with all chemicals, “N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide” should be handled with care. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBFPNOXSSVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309698
Record name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

CAS RN

446848-52-8
Record name N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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